molecular formula C9H7F3N2O B132651 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol CAS No. 87736-88-7

4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol

Cat. No. B132651
CAS RN: 87736-88-7
M. Wt: 216.16 g/mol
InChI Key: UZHHTEASLDJYBO-UHFFFAOYSA-N
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Patent
US08933065B2

Procedure details

I2 (1.14 g, 4.5 mmol) was added to a MeOH (4 mL) solution of Et3N (1.2 mL) and 3-(4-((tert.-butyldimethylsilyloxy)methyl)phenyl)-3-(trifluoromethyl)-diaziridine (1.65 g, 5.00 mmol). The solution was stirred at rt (3 h). Aqueous citric acid 10% (50 mL) and NaS2O3 were added. The organic layer was extracted 3 times with ether (3×30 mL). The organic layers were combined, dried and concentrated in vacuum to obtain a yellow oil; 1H NMR (CDCl3): δ 0.09 (s, (CH3)2Si), 0.94 (s, CH3)3C), 4.74 (s, CH2), 7.15 (d, J=8.0 Hz, 2 C6H4), 7.35 (d, J=8.0 Hz, 2 C6H4). HCl in dioxane (4 M, 5 mL, 20 mmol) was added to a MeOH (10 mL) solution of the yellow residue. The solution was stirred at rt (3 h) and the volatiles were evaporated. The residue was purified by silica gel flash chromatography to obtain 840 mg (78%) of a yellow liquid: Rf=0.19 (1/9 EtOAc/hexanes); 1H NMR (CDCl3): δ 1.95-2.05 (br, OH), 4.70 (s, CH2), 7.18 (d, J=8.4 Hz, 2 C6H4), 7.38 (d, J=8.4 Hz, 2 C6H4); 13C NMR (CDCl3): δ 28.3 (q, J=40.4 Hz, C diazirine), 64.4 (CH2O), 122.1 (q, J=273.0 Hz, CF3), 126.7 (C6H2), 127.1 (C6H2), 128.3 (C6H2), 142.5 (C6H2).
Name
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
NaS2O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
78%

Identifiers

REACTION_CXSMILES
II.C([Si](C)(C)[O:8][CH2:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]2([C:19]([F:22])([F:21])[F:20])[NH:18][NH:17]2)=[CH:12][CH:11]=1)(C)(C)C.C(O)(=O)CC(CC(O)=O)(C(O)=O)O.Cl.O1CCOCC1>CO.CCN(CC)CC>[F:22][C:19]([F:20])([F:21])[C:16]1([C:13]2[CH:12]=[CH:11][C:10]([CH2:9][OH:8])=[CH:15][CH:14]=2)[N:17]=[N:18]1

Inputs

Step One
Name
Quantity
1.14 g
Type
reactant
Smiles
II
Name
Quantity
1.65 g
Type
reactant
Smiles
C(C)(C)(C)[Si](OCC1=CC=C(C=C1)C1(NN1)C(F)(F)F)(C)C
Name
Quantity
1.2 mL
Type
solvent
Smiles
CCN(CC)CC
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
NaS2O3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
3C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at rt (3 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted 3 times with ether (3×30 mL)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
to obtain a yellow oil
STIRRING
Type
STIRRING
Details
The solution was stirred at rt (3 h)
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the volatiles were evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel flash chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(C1(N=N1)C1=CC=C(C=C1)CO)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 840 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.